

Application Notes and Protocols for the Experimental Use of Tiaprost

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Compound of Interest

Compound Name:	Tiaprost
CAS No.:	71116-82-0
Cat. No.:	B1683147

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiaprost is a synthetic analogue of prostaglandin F₂α (PGF₂α). It functions as a potent luteolytic agent by acting as an agonist for the prostaglandin F₂α receptor (FP receptor). These application notes provide detailed protocols for the dilution, handling, and storage of **Tiaprost** for experimental use, along with a summary of its known properties and the signaling pathway it activates.

Chemical and Physical Properties

Tiaprost is commonly available as a tromethamine salt to enhance its aqueous solubility.

Property	Value	Source
Chemical Formula	C ₂₀ H ₂₈ O ₆ S (Tiaprost)	PubChem
Molecular Weight	396.5 g/mol (Tiaprost)	PubChem
Chemical Formula	C ₂₄ H ₃₉ NO ₉ S (Tiaprost Tromethamine)	PubChem
Molecular Weight	517.6 g/mol (Tiaprost Tromethamine)	PubChem
Appearance	Varies (often supplied as a liquid)	MedchemExpress[1]

Solubility and Stability

Quantitative solubility data for **Tiaprost** in common laboratory solvents is not readily available. However, based on the properties of other prostaglandins and the fact that it is often supplied as a tromethamine salt, the following general guidance can be provided.

Table 1: Estimated Solubility of **Tiaprost** Tromethamine

Solvent	Estimated Solubility	Remarks
Water/Aqueous Buffers (e.g., PBS)	Soluble	The tromethamine salt form significantly increases aqueous solubility compared to the free acid. The exact maximum solubility should be determined empirically.
Ethanol	Soluble	Prostaglandins are generally soluble in ethanol.
DMSO (Dimethyl Sulfoxide)	Soluble	Prostaglandins are generally soluble in DMSO.

Table 2: Storage and Stability of **Tiaprost** Solutions

Solution Type	Storage Temperature	Estimated Stability	Recommendations
Stock Solution in DMSO or Ethanol	-20°C or -80°C	Up to 2 years (as supplied)[1]	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solutions	2-8°C	Unstable, use within 24 hours	Prepare fresh from stock solution before each experiment. Avoid prolonged storage. Prostaglandins in aqueous solutions can be unstable due to hydrolysis.

Experimental Protocols

4.1. Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle **Tiaprost** in a well-ventilated area.
- Refer to the Safety Data Sheet (SDS) for the specific product for detailed safety information.

4.2. Preparation of a Stock Solution

This protocol provides a general method for preparing a 10 mM stock solution of **Tiaprost** tromethamine in DMSO.

Materials:

- **Tiaprost** tromethamine (solid form)

- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, conical-bottom polypropylene tubes
- Calibrated pipette and sterile tips

Procedure:

- **Weighing:** Accurately weigh a small amount of **Tiaprost** tromethamine (e.g., 5.18 mg) and place it in a sterile tube.
- **Solvent Addition:** Add the calculated volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 5.18 mg of **Tiaprost** tromethamine (MW: 517.6 g/mol), add 1 mL of DMSO.
- **Dissolution:** Vortex the solution until the **Tiaprost** tromethamine is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

4.3. Preparation of Aqueous Working Solutions

This protocol describes the dilution of the stock solution to prepare working solutions for cell-based assays.

Materials:

- **Tiaprost** stock solution (e.g., 10 mM in DMSO)
- Sterile phosphate-buffered saline (PBS) or cell culture medium
- Sterile tubes and pipette tips

Procedure:

- **Intermediate Dilution (Optional):** Depending on the final desired concentration, an intermediate dilution step may be necessary. For example, to prepare a 100 µM intermediate

solution, dilute the 10 mM stock solution 1:100 in the desired aqueous buffer (e.g., 10 μ L of stock in 990 μ L of buffer).

- **Final Dilution:** Prepare the final working concentrations by further diluting the stock or intermediate solution in the appropriate aqueous buffer or cell culture medium. For example, to prepare a 1 μ M working solution from a 100 μ M intermediate solution, perform a 1:100 dilution.
- **Solvent Control:** It is crucial to include a vehicle control in experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the highest concentration of **Tiaprost** used. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Table 3: Example Dilution Series for a Cell-Based Assay

Desired Final Concentration	Volume of 100 μ M Intermediate Solution	Volume of Cell Culture Medium	Final DMSO Concentration
10 μ M	100 μ L	900 μ L	0.1%
1 μ M	10 μ L	990 μ L	0.01%
100 nM	1 μ L	999 μ L	0.001%
10 nM	0.1 μ L (or use a further intermediate dilution)	~1 mL	0.0001%
Vehicle Control	10 μ L of 1% DMSO in medium	990 μ L	0.01%

Note: The optimal concentration of **Tiaprost** for a specific experiment must be determined empirically through dose-response studies.

Visualization of Workflow and Signaling Pathway

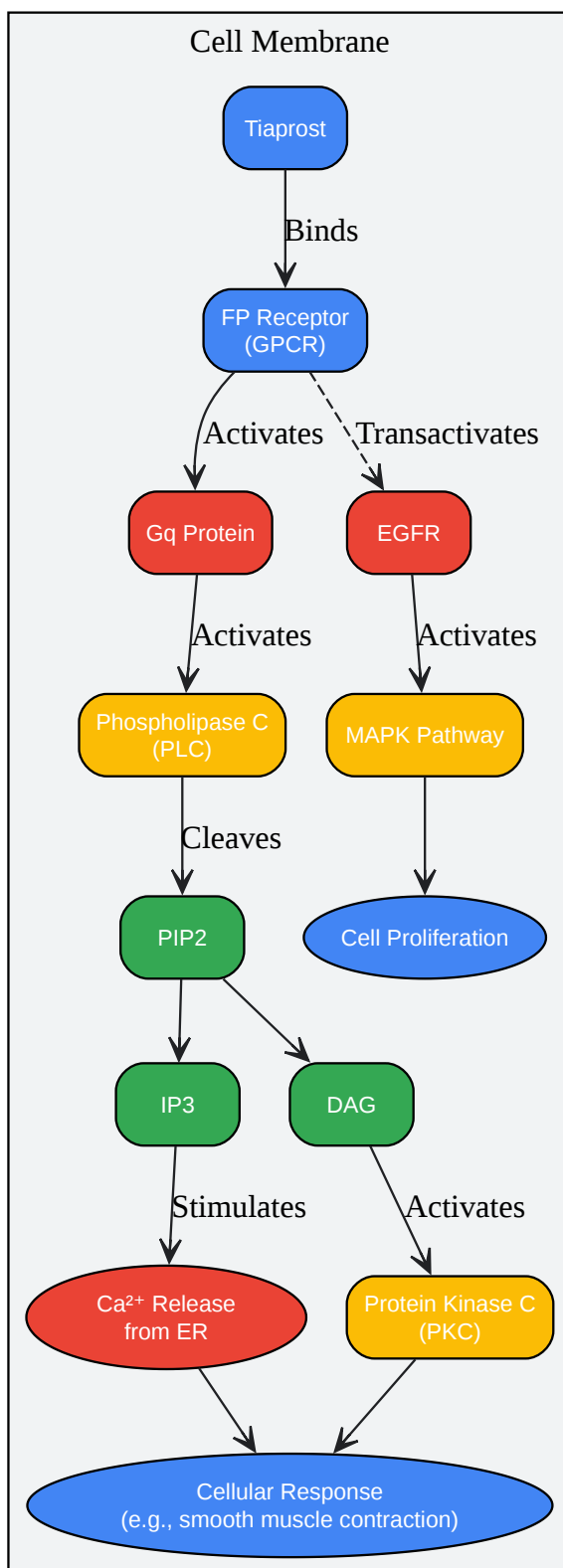
5.1. **Tiaprost** Dilution Workflow



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Caption: Workflow for the preparation of **Tiaprost** solutions.

5.2. **Tiaprost** (PGF2 α Analogue) Signaling Pathway



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Caption: **Tiaprost** signaling through the FP receptor.

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References

- [1. Considerations regarding use of solvents in in vitro cell based assays - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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